2,4-dichloro-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2,4-dichloro-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the hydrazide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and an aldehyde or ketone derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput. The choice of solvents and catalysts in industrial production is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2,4-dichloro-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- 2,4-dichloro-N’-[(E)-(4-(3-fluoropropoxy)phenyl)methylidene]benzohydrazide
- 2,4-dichloro-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethoxy and propoxy groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other related compounds.
Properties
Molecular Formula |
C19H20Cl2N2O3 |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-9-26-17-8-5-13(10-18(17)25-4-2)12-22-23-19(24)15-7-6-14(20)11-16(15)21/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,24)/b22-12+ |
InChI Key |
JAWTZRKWQNPYMS-WSDLNYQXSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC |
Origin of Product |
United States |
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